L-Phenylalanine (2-13C) is a stable isotope-labeled form of the amino acid L-phenylalanine, where the carbon atom at the second position is replaced with the carbon-13 isotope. Its molecular formula is and it has a molecular weight of 166.2 g/mol. This compound is significant in metabolic studies and applications involving isotopic labeling, particularly in research related to protein synthesis and metabolic pathways .
L-Phenylalanine is a precursor for various molecules in the body, including:
L-Phenylalanine (2-¹³C) is not intended for studying its own mechanism of action but serves as a tracer molecule for L-phenylalanine using techniques like MS []. MS can track the incorporation of L-phenylalanine (2-¹³C) into different molecules or pathways within a cell or organism.
One of the primary applications of L-Phenylalanine (2-13C) is in Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful technique used to determine the structure and dynamics of biomolecules, including proteins. By incorporating L-Phenylalanine (2-13C) into a protein of interest, scientists can use the unique ¹³C signal from the labeled carbon to probe specific regions of the protein structure. This allows researchers to gain insights into:
L-Phenylalanine (2-13C) can also be used to study protein metabolism and metabolic pathways. By feeding cells or organisms with L-Phenylalanine (2-13C), scientists can track the incorporation of the labeled carbon into different metabolites. This allows them to trace the flow of carbon through metabolic pathways and understand how proteins are synthesized and degraded.
For example, L-Phenylalanine (2-13C) can be used to:
The presence of the carbon-13 isotope allows for tracing these reactions using nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into metabolic pathways .
L-Phenylalanine is essential for protein synthesis and serves as a precursor for several important biomolecules:
The incorporation of L-phenylalanine (2-13C) in biological systems allows researchers to study its metabolism and the dynamics of its conversion into other compounds in vivo .
L-Phenylalanine (2-13C) can be synthesized through various methods:
L-Phenylalanine (2-13C) has several applications in scientific research:
Research involving L-phenylalanine (2-13C) often focuses on its interactions with various biological systems:
L-Phenylalanine (2-13C) shares similarities with other amino acids, but its unique isotopic labeling provides distinct advantages for research. Here are some comparable compounds:
Compound | Molecular Formula | Unique Features |
---|---|---|
L-Tyrosine | C9H11NO3 | Precursor to neurotransmitters; hydroxylated form |
L-Leucine | C6H13NO2 | Branched-chain amino acid; essential for muscle growth |
L-Valine | C5H11NO2 | Another branched-chain amino acid; involved in energy |
L-Aspartate | C4H7NO4 | Involved in neurotransmission; participates in urea cycle |
L-Phenylalanine (2-13C) stands out due to its specific isotopic labeling, which allows for detailed tracking of metabolic processes that other compounds cannot provide. This feature makes it particularly valuable in research settings focused on understanding complex biochemical pathways .